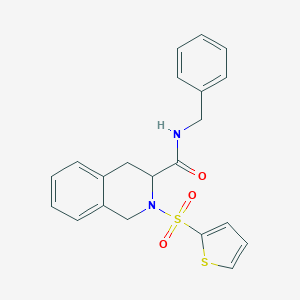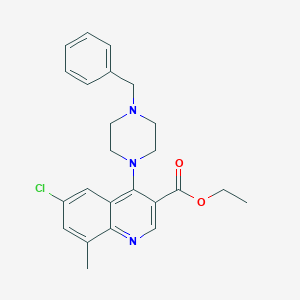![molecular formula C19H15NO5S2 B284896 4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284896.png)
4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide, also known as EONS, is a synthetic compound that has been widely used in scientific research. EONS is a sulfonamide derivative that has shown great potential in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in key metabolic pathways. This compound has been shown to inhibit the activity of dihydrofolate reductase, which is essential for the synthesis of nucleotides. This leads to the disruption of DNA synthesis and cell division, which ultimately leads to cell death. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal strains, reduce inflammation, and induce apoptosis in cancer cells. This compound has also been shown to have antioxidant properties, which makes it a potential candidate for the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized for high yield and purity. This compound is also stable under a range of conditions, which makes it suitable for long-term storage. However, this compound has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its toxicity and pharmacokinetics. Further studies are needed to fully understand the potential risks and benefits of using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide. One potential area of research is the development of this compound-based drugs for the treatment of bacterial and fungal infections. Another potential area of research is the use of this compound as an anti-inflammatory agent for the treatment of rheumatoid arthritis and other inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown great potential in scientific research. It has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. This compound has been shown to inhibit the activity of key enzymes involved in metabolic pathways, leading to cell death and reduced inflammation. This compound has several advantages for lab experiments, including ease of synthesis and stability, but further studies are needed to fully understand its toxicity and pharmacokinetics. There are several future directions for the research on this compound, including the development of this compound-based drugs and further studies on its mechanism of action.
Synthesemethoden
The synthesis of 4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide involves the reaction of 2-hydroxy-1,4-naphthoquinone with ethyl 2-aminothiophene-3-carboxylate in the presence of triethylamine. The resulting product is then reacted with benzenesulfonyl chloride to obtain this compound. The synthesis method is relatively simple and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties. This compound has been tested against a range of bacterial and fungal strains and has shown excellent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Molekularformel |
C19H15NO5S2 |
|---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
4-ethoxy-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H15NO5S2/c1-2-24-12-7-9-13(10-8-12)27(22,23)20-16-11-17-18(25-19(21)26-17)15-6-4-3-5-14(15)16/h3-11,20H,2H2,1H3 |
InChI-Schlüssel |
ASMRAIOIWXSUHS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=O)S3 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=O)S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-amino-3-prop-2-ynylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284815.png)
![5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284816.png)
![5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284817.png)
![5-(3-methoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284819.png)
![2,4-dichlorophenyl P-methyl-N-[4-(pentyloxy)phenyl]phosphonamidate](/img/structure/B284822.png)
![5-(3,4-dimethoxyphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284823.png)
![5-amino-3-methylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284824.png)


![3-Ethyl 6-methyl 4-{[3-(dimethylamino)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B284837.png)


![4-[(4-bromophenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol](/img/structure/B284841.png)
